N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS2/c1-19-14-17-16-13(20-14)15-12(18)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMPUZLMSTWWOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a complex chemical compound that combines the structural features of a naphthalene moiety with a 1,3,4-thiadiazole ring. This unique configuration is believed to confer significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 269.32 g/mol. The compound's structure includes:
- Thiadiazole Ring : Known for its diverse biological activities.
- Naphthalene Moiety : Enhances lipophilicity and membrane permeability.
This combination is thought to improve the compound's bioavailability and efficacy in therapeutic applications.
Biological Activities
This compound exhibits a range of biological activities:
- Antibacterial Properties : The compound has shown potential against various bacterial strains.
- Antifungal Activity : It demonstrates effectiveness against fungal pathogens.
- Antitubercular Effects : Preliminary studies suggest activity against Mycobacterium tuberculosis.
- Analgesic and Anti-inflammatory Effects : The compound may modulate pain pathways and inflammation processes.
- Antiviral Properties : It has been evaluated for its ability to inhibit viral replication .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Metabolic Pathways : In antimicrobial applications, it may disrupt essential metabolic processes in bacteria and fungi.
- Induction of Apoptosis : In cancer cells, the compound may trigger programmed cell death through specific signaling pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| N-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-acetamide | Contains phenyl group | Antiviral activity against HIV |
| 5-Methylthio-1,3,4-thiadiazole-2-thiol | Similar thiadiazole core | Antimicrobial properties |
| N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide | Contains sulfamoyl group | Potential antibacterial activity |
The presence of both thiadiazole and naphthamide moieties in this compound enhances its interaction with biological targets compared to other compounds that may lack these features.
Case Studies and Research Findings
Research has demonstrated the compound's potential in various applications:
Scientific Research Applications
Biological Activities
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-naphthamide exhibits several notable biological activities:
- Antibacterial Properties : The thiadiazole scaffold is known for its antibacterial effects. Compounds with similar structures have shown significant activity against various bacterial strains, suggesting potential use in treating bacterial infections.
- Antifungal and Antiviral Effects : Studies indicate that derivatives of thiadiazoles often exhibit antifungal and antiviral properties. Specifically, the compound may interact with viral targets, enhancing its effectiveness against viral infections .
- Analgesic and Anti-inflammatory Activities : The compound's ability to modulate pain and inflammation has been observed in preliminary studies, indicating potential applications in pain management and inflammatory conditions .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. Variations in substituents on the thiadiazole ring can significantly affect biological activity. For instance, modifications that enhance binding affinity to specific biological targets can lead to more potent derivatives .
Antiviral Activity
A study highlighted the antiviral potential of compounds containing the thiadiazole moiety against HIV. This compound was evaluated for its efficacy against various strains of HIV. Although it demonstrated activity, further modifications are necessary to enhance selectivity and potency compared to established antiviral agents .
Anticancer Potential
Research has also focused on the anticancer properties of thiadiazole derivatives. In vitro studies showed that certain derivatives exhibited cytotoxic effects against cancer cell lines such as SKNMC (Neuroblastoma) and HT-29 (Colon cancer). The compound's unique structure may contribute to its ability to inhibit cancer cell proliferation .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| N-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-acetamide | Structure | Antiviral activity against HIV |
| 5-Methylthio-1,3,4-thiadiazole-2-thiol | Structure | Antimicrobial properties |
| N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-1-naphthamide | Structure | Potential antibacterial activity |
Comparison with Similar Compounds
Thioether Substituents
- Ethylthio vs. Methylthio: N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide (CAS 391864-02-1) replaces the methylthio group with ethylthio (-SCH₂CH₃). No direct biological data are available, but analogous ethylthio derivatives in other studies show altered enzyme inhibition kinetics compared to methylthio variants . N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)acetamide derivatives (e.g., compound 5h in ) exhibit higher yields (88%) and lower melting points (133–135°C) compared to methylthio analogues (e.g., 5f: 79% yield, 158–160°C).
Heteroaromatic Substituents
- Pyridinyl Group: N-Allyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide () incorporates a pyridine ring, which can participate in hydrogen bonding and metal coordination.
Variations in the Amide Moiety
Naphthamide Positional Isomerism
- 1-Naphthamide vs. 2-Naphthamide: The target compound’s 1-naphthamide group creates a sterically hindered environment compared to 3-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide (), where the 2-naphthamide position allows for more planar interactions.
Benzamide Analogues
- N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives () replace naphthamide with benzamide. These compounds are optimized for acetylcholinesterase inhibition, with piperidine substituents enhancing cationic interactions in the enzyme’s active site. The absence of the naphthalene ring reduces steric bulk, favoring entry into narrower binding pockets .
Core Heterocycle Modifications
- Oxadiazole vs. Thiadiazole :
- 3-Methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide () substitutes thiadiazole with oxadiazole, a bioisostere with similar electronic properties but improved metabolic stability. The thiophenmethyl group introduces sulfur-mediated interactions, which may enhance affinity for sulfur-rich enzyme sites .
Table 1. Key Properties of Selected Thiadiazole Derivatives
Notes:
- Biological data for the target compound are lacking, limiting direct comparisons.
- Phenoxyacetamide derivatives () generally exhibit higher yields but unremarkable bioactivity in preliminary studies.
- Pyridinyl and oxadiazole variants (Evidences 4, 13) highlight the trade-off between structural complexity and functional versatility.
Q & A
Q. Q1. What are the optimal synthetic routes for N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-naphthamide, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via a multi-step protocol involving:
Thiadiazole Core Formation : Reacting 5-(methylthio)-1,3,4-thiadiazol-2-amine with a naphthoyl chloride derivative under anhydrous conditions (e.g., dry THF or DCM) with a base like triethylamine to form the acetamide linkage .
Purification : Recrystallization using ethanol or ethyl acetate-hexane mixtures to isolate pure crystals .
Optimization : Adjust reaction time (6–8 hours) and temperature (room temperature or mild heating) to improve yield. Copper catalysts (e.g., Cu(OAc)₂) may enhance cyclization efficiency in related thiadiazole syntheses .
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirm key functional groups (e.g., C=O at ~1670–1680 cm⁻¹, C=S at ~650–750 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for naphthamide) and methylthio groups (δ ~2.5 ppm for SCH₃) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₁N₃O₂S₂) .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation .
Advanced Research Questions
Q. Q3. How can researchers design experiments to evaluate the anticancer activity of this compound, and what cell lines are most relevant?
Methodological Answer:
- In Vitro Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control. Reported IC₅₀ values for similar thiadiazoles range from 0.034–0.084 mmol L⁻¹ .
- Selectivity Testing : Include non-cancerous cell lines (e.g., NIH3T3 fibroblasts) to assess therapeutic index .
- Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Q. Q4. How do structural modifications (e.g., substituents on the thiadiazole or naphthamide) impact biological activity?
Methodological Answer:
- Electron-Withdrawing Groups : Nitro or sulfonamide substituents enhance cytotoxicity by increasing electrophilicity and DNA interaction .
- Methylthio vs. Other Thioethers : The SCH₃ group improves lipophilicity and membrane permeability compared to bulkier thioethers .
- Naphthamide vs. Benzamide : The naphthalene ring enhances π-π stacking with biological targets (e.g., aromatase or topoisomerases) .
Q. Q5. How can contradictions in cytotoxicity data between studies be resolved?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-Response Curves : Use at least six concentrations to calculate precise IC₅₀ values .
- Synergistic Effects : Test combinations with clinical chemotherapeutics (e.g., doxorubicin) to identify additive or antagonistic effects .
Q. Q6. What computational methods are suitable for predicting the binding affinity of this compound to enzymatic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 15-lipoxygenase (15-LOX) or aromatase .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models : Develop regression models correlating substituent electronic parameters (e.g., Hammett σ) with bioactivity .
Q. Q7. How can researchers address low solubility or stability issues during in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
- Nanocarriers : Use liposomes or PLGA nanoparticles to improve aqueous solubility and targeted delivery .
- Stability Assays : Conduct accelerated degradation studies under varying pH and temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
